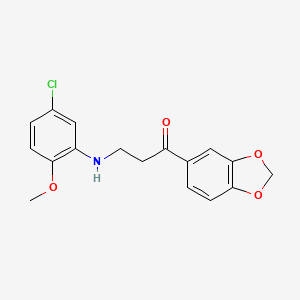

![molecular formula C15H11N3O3 B2728809 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole CAS No. 311313-27-6](/img/structure/B2728809.png)

2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of oxadiazoles, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Microelectronic Device Construction

Aromatic 1,3,4-oxadiazoles, such as 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole, offer potential in constructing new microelectronic devices due to their thermostability and notable optical and electronic properties. Research highlights include the development of thin poly(p-phenylene-1,3,4-oxadiazole)s (POD) films with high molecular order, achieved using a nitroalkane/Lewis acid mixture as a novel solvent system. These films can be electrochemically doped to become electrically conducting polymers, showing promise for applications in electronic devices (Schulz, Brehmer, & Knochenhauer, 1995).

Corrosion Inhibition

The compound 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX), closely related to the this compound, was studied for its effects on the corrosion of mild steel in hydrochloric acid. Findings indicate that certain oxadiazole derivatives can either inhibit or accelerate steel corrosion, suggesting potential as corrosion inhibitors in industrial applications (Lagrenée et al., 2001).

Optoelectronic Properties

The optoelectronic properties of 1,3,4-oxadiazole derivatives based on electron-donor pyrrole and acceptor nitro groups have been explored. Research demonstrates that these compounds, through intramolecular charge transfer, absorb in the visible region of the electromagnetic spectrum and exhibit high light harvesting efficiency. This suggests their potential in photovoltaic applications and as materials for optoelectronic devices (Joshi & Ramachandran, 2017).

Antimicrobial Activity

Some 2,5 disubstituted 1,3,4-oxadiazole derivatives exhibit significant antimicrobial activities, including antibacterial, antifungal, and anti-tubercular effects. The structural variation in these compounds allows for the exploration of new therapeutic agents with potential in treating various infections (Jafari et al., 2017).

Green Synthesis Methods

Eco-friendly synthesis methods for 2-aryl-1,3,4-oxadiazoles have been developed, utilizing hydrazides and highly reactive 1,1-dichloro-2-nitroethene in a water-based reaction medium without the need for catalysts. This green chemistry approach highlights the sustainable production of 1,3,4-oxadiazole derivatives, which is crucial for environmental sustainability (Zhu et al., 2015).

Wirkmechanismus

Target of Action

Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these activities are often dependent on the specific structure and functional groups present in the oxadiazole derivative.

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit bacterial growth by interacting with bacterial proteins . The specific interactions of 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole with its targets would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

For instance, some oxadiazole derivatives have been found to inhibit the synthesis of bacterial proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

For instance, the presence of nitro and phenyl groups in this compound could potentially influence its absorption and distribution in the body .

Result of Action

Based on the known activities of oxadiazole derivatives, it can be inferred that this compound could potentially inhibit the growth of bacteria or other microorganisms by interacting with their proteins and affecting their biochemical pathways .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)14-16-17-15(21-14)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUREENQVGKDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylbut-2-ynamide](/img/structure/B2728729.png)

![7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2728735.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2728737.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2728741.png)

![9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728745.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2728746.png)